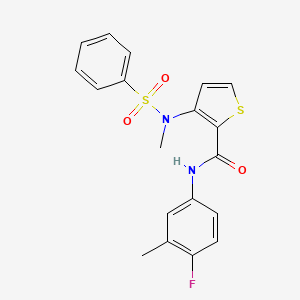
N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'FM-381' and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Cerebrovasodilatation and Anticonvulsant Properties
Compounds similar to N-(4-fluoro-3-methylphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, such as sulfonamide derivatives, have been explored for their potential in cerebrovasodilatation and as anticonvulsants. For instance, sulfones with halo substituents have shown high activity in increasing cerebral blood flow in animals without significant diuresis, indicating their potential in treating cerebral ischemia and seizures (Barnish et al., 1981).
Antimicrobial Activities
The synthesis of structurally complex derivatives incorporating thiophene and sulfonamide groups has been reported to yield compounds with significant antimicrobial activities. Such derivatives have demonstrated effectiveness against a variety of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Babu et al., 2013).
Carbonic Anhydrase Inhibition
Related compounds have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have shown nanomolar inhibitory concentrations against several isoenzymes, suggesting their applicability in treating conditions like glaucoma, epilepsy, and certain cancers (Supuran et al., 2013).
Chemosensor Applications
Certain sulfonamide derivatives have been utilized in the development of chemosensors for detecting metal ions and anions. These sensors exhibit high selectivity and sensitivity, making them useful in environmental monitoring and analytical chemistry (Meng et al., 2018).
Aldose Reductase Inhibition with Antioxidant Activity
Sulfonamide derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in the long-term complications of diabetes. These compounds also exhibited potent antioxidant potential, suggesting a dual approach to managing diabetic complications (Alexiou & Demopoulos, 2010).
Propiedades
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-fluoro-3-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-13-12-14(8-9-16(13)20)21-19(23)18-17(10-11-26-18)22(2)27(24,25)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXFKOTGVVKNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

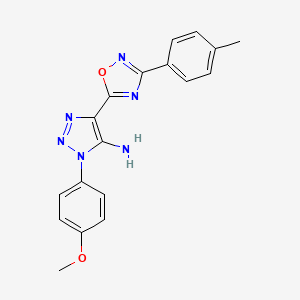
![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)
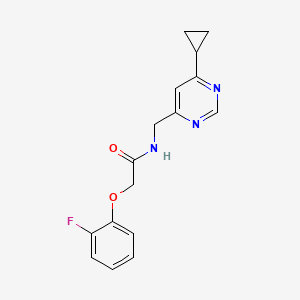
![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)
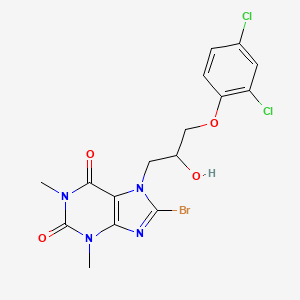
![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)
![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)
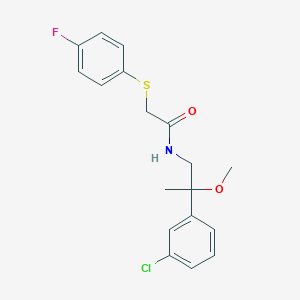
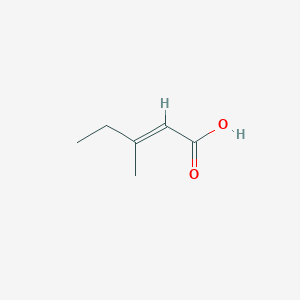
![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)
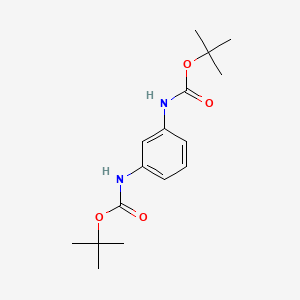
![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)